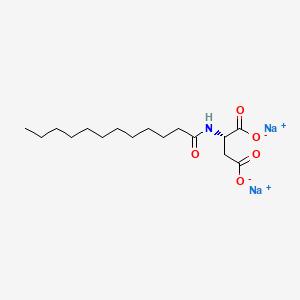

Disodium n-lauroyl aspartate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

69987-48-0 |

|---|---|

Molecular Formula |

C16H27NNa2O5 |

Molecular Weight |

359.37 g/mol |

IUPAC Name |

disodium;(2S)-2-(dodecanoylamino)butanedioate |

InChI |

InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2/t13-;;/m0../s1 |

InChI Key |

WUIVWRSHESPBPX-GXKRWWSZSA-L |

SMILES |

CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

sequence |

D |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Disodium N Lauroyl Aspartate

Conventional Chemical Synthesis Routes

Conventional synthesis of N-acyl amino acids has historically relied on robust and well-established chemical reactions. These methods are often characterized by high yields but may involve harsh reagents and generate significant waste, necessitating the exploration of more sustainable alternatives.

Schotten-Baumann Acylation Methodologies

The Schotten-Baumann reaction is a cornerstone for the synthesis of amides from amines and acyl chlorides. chemistry-reaction.com This method is widely applied in the industrial production of N-acyl amino acid surfactants. googleapis.com The process is typically conducted in a biphasic system under aqueous basic conditions, often referred to as "Schotten-Baumann conditions". byjus.comorganic-chemistry.org

The synthesis of Disodium (B8443419) N-Lauroyl Aspartate via this route generally involves a two-step process:

Preparation of Lauroyl Chloride: Lauric acid is chlorinated using a reagent such as thionyl chloride to produce lauroyl chloride. This step activates the carboxylic acid for the subsequent reaction. google.comgoogle.com

Amide Formation: The resulting lauroyl chloride is then reacted with an aqueous solution of an aspartic acid salt (like disodium aspartate) in the presence of a base, such as sodium hydroxide. The base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction toward the formation of the amide product. byjus.comorganic-chemistry.orggoogle.com

The pH is a critical parameter and is carefully controlled during the reaction to ensure the nucleophilicity of the amino group while preventing hydrolysis of the acyl chloride. google.com

Table 1: Typical Reaction Parameters for Schotten-Baumann Synthesis of N-Acyl Amino Acids

| Parameter | Condition | Purpose |

| Acylating Agent | Lauroyl Chloride | Activated form of lauric acid for efficient acylation. |

| Amino Acid | Disodium Aspartate | The hydrophilic head of the surfactant. |

| Base | Sodium Hydroxide | Neutralizes HCl byproduct, driving the reaction equilibrium. byjus.com |

| Solvent | Water / Biphasic System | Dissolves the amino acid salt and base. |

| Temperature | 10-25°C | Controlled to manage reaction rate and minimize side reactions. google.comgoogle.com |

| pH | 10.3 - 10.6 | Maintained to ensure the amine is deprotonated and nucleophilic. google.com |

Exploration of Alternative Acyl Donor Systems in N-Acyl Amino Acid Synthesis

While acyl chlorides are effective, their use involves hazardous chlorinating agents and the production of corrosive HCl. d-nb.info This has prompted research into alternative acyl donor systems. Friedel-Crafts acylation, for instance, uses α-amino acid derivatives like aspartic anhydrides as acyl donors to construct aryl keto α-amino acids, demonstrating the utility of anhydrides as acylating agents. nih.gov For N-acyl amino acid synthesis, mixed anhydrides can be used as an alternative to acyl chlorides. These can be formed in situ from the fatty acid and another activating agent, offering a different pathway for acylation.

Biologically, nature employs activated acyl donors such as acyl-adenylates or acyl-coenzyme A (CoA) thioesters for amide bond formation. frontiersin.orgnih.gov These systems provide inspiration for developing milder chemical activation methods. The direct condensation of fatty acids and amino acids is challenging due to the high temperatures required and potential for side reactions. However, the development of efficient coupling agents and catalysts continues to be an area of active research to circumvent the need for pre-activated acyl donors like acyl chlorides.

Green Chemistry Approaches in Disodium N-Lauroyl Aspartate Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of surfactants from renewable resources using environmentally benign methods is a key focus in this area. academie-sciences.fr

Enzymatic Catalysis in Acylamino Acid Production

Enzymatic synthesis presents a highly attractive green alternative to conventional chemical methods. d-nb.info Biocatalysts, such as lipases and aminoacylases, can catalyze the formation of amide bonds under mild conditions, offering high selectivity and reducing the need for protecting groups and harsh chemicals. nih.govuni-duesseldorf.de

Lipases, such as the immobilized lipase (B570770) from Candida antarctica (often known as Novozym® 435), are widely used for their stability and broad substrate specificity. tandfonline.comresearchgate.net They can catalyze the acylation of amino acids using fatty acids or their esters as acyl donors. nih.gov Aminoacylases have also been explored for their potential in synthesizing N-acyl-amino acid surfactants. d-nb.infouni-duesseldorf.de The enzymatic approach avoids the use of toxic chlorinating agents and the generation of inorganic salt waste associated with methods like the Schotten-Baumann reaction. d-nb.infonih.gov

Table 2: Comparison of Chemical vs. Enzymatic Synthesis of N-Acyl Amino Acids

| Feature | Conventional Chemical Synthesis (Schotten-Baumann) | Enzymatic Synthesis |

| Catalyst | Base (e.g., NaOH) | Enzyme (e.g., Lipase, Aminoacylase) d-nb.info |

| Acyl Donor | Acyl Chloride google.com | Fatty Acid, Fatty Acid Ester nih.gov |

| Reaction Conditions | Aqueous basic, controlled temp/pH google.com | Mild temperature, near-neutral pH uni-duesseldorf.de |

| Byproducts | Stoichiometric salts (e.g., NaCl) | Water or a simple alcohol mdpi.com |

| Environmental Impact | Use of hazardous reagents, waste generation | Biodegradable catalyst, less waste, renewable feedstocks d-nb.inforesearchgate.net |

| Selectivity | May require protecting groups for complex amino acids | High chemo-, regio-, and stereoselectivity |

Development of Environmentally Benign Reaction Media and Reagent Selection

The choice of solvent is critical in green synthesis. While many enzymatic reactions are performed in organic solvents, research has focused on developing more environmentally friendly media. Solvent-free systems, where the reaction occurs in a melt of the fatty acid, represent an ideal green approach. unimi.it When solvents are necessary, options like 2-methyl-2-butanol (B152257) have been used as they are not substrates for certain enzymes. tandfonline.com

More advanced solvent systems include ionic liquids (ILs) and deep eutectic solvents (DESs), which are non-volatile and can enhance enzyme stability and reaction rates. mdpi.com The selection of reagents also aligns with green principles. Using fatty acids directly from renewable oleochemical sources, rather than converting them to acyl chlorides, is a key advantage of enzymatic and other green methodologies. researchgate.net

Chemo-Enzymatic and Fermentation Methodologies for Sustainable Production

Fermentation offers a pathway for producing surfactants directly from renewable feedstocks. nih.gov This involves engineering microorganisms, such as Bacillus subtilis, to synthesize the desired surfactant. researchgate.netnih.gov By introducing and modifying metabolic pathways, these microbes can convert simple carbon sources like cellulosic carbohydrates into valuable chemicals like N-acyl amino acids. nih.govsemanticscholar.org This approach represents a highly sustainable manufacturing method, moving away from traditional chemical synthesis and reliance on petrochemical or tropical oil feedstocks. researchgate.netnih.gov

Optimization Strategies for Yield, Purity, and Scalability in this compound Synthesis

The industrial viability of this compound hinges on the development of synthetic methodologies that are not only efficient in terms of chemical conversion but also optimized for yield, purity, and scalability. The primary synthetic route, the Schotten-Baumann reaction, involves the acylation of disodium aspartate with lauroyl chloride. While straightforward in principle, the optimization of this process is crucial for its commercial success. Key areas of focus for optimization include maximizing the yield of the desired product, ensuring high purity by minimizing side reactions and residual starting materials, and developing a process that is robust and scalable for large-scale production.

Detailed Research Findings

Research into the synthesis of N-acyl amino acid surfactants, a class of compounds to which this compound belongs, has provided valuable insights into process optimization. While specific data for the synthesis of this compound is not extensively published, the principles derived from the synthesis of analogous compounds, such as sodium N-lauroylglycinate, can be applied.

For instance, in the Schotten-Baumann reaction, the molar ratio of lauroyl chloride to disodium aspartate is a critical parameter. An excess of lauroyl chloride can lead to higher conversion of the amino acid but may also result in the formation of impurities and complicate the purification process. Conversely, a stoichiometric or sub-stoichiometric amount of lauroyl chloride may lead to incomplete reaction and lower yields.

The pH of the reaction medium is another crucial factor. The reaction is typically carried out under alkaline conditions to neutralize the hydrochloric acid formed as a byproduct. Maintaining an optimal pH is essential to ensure the nucleophilicity of the amino group of aspartic acid while minimizing the hydrolysis of lauroyl chloride.

Temperature control is also vital. The acylation reaction is often exothermic, and excessive temperature can promote side reactions, such as the hydrolysis of the acyl chloride and the potential for degradation of the product. Therefore, maintaining a controlled temperature throughout the reaction is necessary to ensure high yield and purity.

The scalability of the synthesis is a key consideration for industrial production. A process that is efficient on a laboratory scale may not be directly translatable to a large-scale manufacturing setting. Challenges in scalability often relate to mass and heat transfer. In a large reactor, ensuring efficient mixing of the reactants and uniform temperature distribution is critical to achieve consistent product quality. The addition rate of lauroyl chloride, for example, may need to be carefully controlled in a large-scale batch to manage the exothermicity of the reaction.

The following data tables illustrate the hypothetical optimization of reaction conditions for the synthesis of this compound, based on findings for similar N-acyl amino acid surfactants.

Table 1: Effect of Molar Ratio of Reactants on Yield and Purity

| Molar Ratio (Lauroyl Chloride : Disodium Aspartate) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.9 : 1 | 25 | 4 | 85 | 98 |

| 1.0 : 1 | 25 | 4 | 92 | 97 |

| 1.1 : 1 | 25 | 4 | 95 | 94 |

Table 2: Influence of Reaction Temperature on Yield and Purity

| Molar Ratio (Lauroyl Chloride : Disodium Aspartate) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.1 : 1 | 15 | 6 | 90 | 96 |

| 1.1 : 1 | 25 | 4 | 95 | 94 |

| 1.1 : 1 | 35 | 3 | 94 | 92 |

Table 3: Impact of pH on Yield and Purity

| Molar Ratio (Lauroyl Chloride : Disodium Aspartate) | Reaction Temperature (°C) | pH | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.1 : 1 | 25 | 8-9 | 88 | 95 |

| 1.1 : 1 | 25 | 9-10 | 94 | 96 |

| 1.1 : 1 | 25 | 10-11 | 95 | 94 |

For large-scale production, a continuous flow process can offer advantages over traditional batch processing in terms of better heat and mass transfer, leading to improved consistency and potentially higher yields and purity. The optimization of a continuous process would involve parameters such as flow rates of reactants, reactor design, and residence time.

Molecular Structure, Conformation, and Self Assembly in Aqueous Systems

Conformational Analysis of the Aspartate Moiety and Lauroyl Chain in Solution

The conformational landscape of Disodium (B8443419) n-lauroyl aspartate in solution is determined by the rotational freedom of its constituent parts. The aspartate headgroup, similar to the free amino acid, possesses multiple rotatable bonds. The relative stability of different conformers is influenced by a delicate balance of intramolecular hydrogen bonds that can form between the two carboxylic groups and the amide linkage. nih.gov In the gas phase, neutral aspartic acid has been shown to adopt at least six different conformations, highlighting the inherent flexibility of this moiety. nih.gov In aqueous solution, this flexibility is maintained, though solvent interactions and pH play a significant role in favoring certain conformations.

The N-acetylation of aspartic acid derivatives has been studied to understand conformational preferences, indicating that both steric and hyperconjugative effects contribute to the relative stability of different conformers. researchgate.net The lauroyl chain, a C12 alkyl group, is a flexible hydrophobic tail. In solution, it can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Within a self-assembled aggregate, these chains tend to be in a more ordered, extended state to maximize hydrophobic interactions, but they retain a degree of conformational disorder.

Aggregation Behavior and Micelle Formation Dynamics

Like other surfactants, Disodium n-lauroyl aspartate molecules spontaneously self-assemble in aqueous solution above a specific concentration to minimize the unfavorable contact between their hydrophobic lauroyl tails and water. This process is primarily driven by the hydrophobic effect. mdpi.com

The minimum concentration at which surfactants begin to form aggregates, or micelles, is known as the critical micelle concentration (CMC). wikipedia.orgnih.gov Below the CMC, the surfactant exists predominantly as monomers, while above the CMC, additional surfactant molecules form micelles. wikipedia.org The CMC is a key parameter that is highly dependent on the molecular structure of the surfactant and the conditions of the solution. researchgate.net

The CMC of this compound is significantly influenced by several environmental factors:

pH: The aspartate headgroup contains two carboxylic acid functions. As the pH of the solution increases, these groups deprotonate, leading to an increase in the net negative charge on the headgroup from -1 to -2. The increased electrostatic repulsion between the highly charged headgroups at the micelle surface opposes aggregation, thus raising the CMC. mdpi.com This behavior is common for surfactants with ionizable headgroups. nih.govnsf.gov

Ionic Strength: The addition of an electrolyte (salt) to the solution introduces counterions (e.g., Na+) that can screen the electrostatic repulsion between the negatively charged aspartate headgroups. This shielding effect facilitates the packing of surfactant molecules into micelles, resulting in a lower CMC. researchgate.net

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Typically, the CMC value decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature. This U-shaped behavior is attributed to the opposing effects of temperature on the hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail. nih.govacs.org

The following table illustrates the expected influence of these factors on the CMC of an anionic amino acid-based surfactant like this compound.

| Environmental Factor | Change | Effect on Intermolecular Forces | Expected Impact on CMC |

|---|---|---|---|

| pH | Increase | Increases electrostatic repulsion between headgroups | Increase |

| Ionic Strength (Salt Conc.) | Increase | Screens electrostatic repulsion | Decrease |

| Temperature | Increase from low T | Decreases headgroup hydration, increases tail hydrophobicity | Decrease |

| Temperature | Increase from moderate T | Disrupts structured water around tail | Increase |

The self-assembly of this compound can lead to a variety of supramolecular structures depending on concentration, pH, and temperature.

Micelles: At concentrations just above the CMC, the formation of small, spherical, or ellipsoidal micelles is typical. In these aggregates, the hydrophobic lauroyl chains form a liquid-like core, shielded from water by the hydrophilic aspartate headgroups at the surface.

Vesicles: Under certain conditions, single-chain surfactants can form vesicles, which are spherical, bilayer structures enclosing an aqueous core. It has been shown that a closely related compound, dicholine N-lauroyl aspartate, predominantly forms unilamellar vesicles in water. elsevierpure.com Other disodium anionic surfactants have also been reported to form vesicles. researchgate.net This suggests that this compound may also form stable vesicles, potentially influenced by pH changes that alter its molecular packing parameter.

Gels: At higher surfactant concentrations, the individual aggregates (micelles or vesicles) can become closely packed or, in the case of micelles, grow into long, entangled worm-like structures. This can lead to a significant increase in the viscosity of the solution and the formation of a viscoelastic gel. nih.gov

The characterization of these assemblies relies on various analytical techniques. Dynamic Light Scattering (DLS) is used to determine the size of the aggregates, while Transmission Electron Microscopy (TEM) and Cryo-TEM provide direct visual evidence of their morphology (e.g., spherical micelles or vesicles). elsevierpure.com Small-Angle X-ray Scattering (SAXS) is employed to investigate the internal structure, shape, and arrangement of the aggregates. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Aggregates

The stability and structure of aggregates formed by this compound are governed by a balance of several intermolecular interactions. nih.gov

Hydrophobic Interactions: This is the primary driving force for self-assembly. The aggregation of the nonpolar lauroyl chains minimizes their exposure to water, which is an entropically favorable process. mdpi.com

Electrostatic Interactions: At the surface of the aggregates, significant repulsive forces exist between the negatively charged carboxylate groups of the aspartate headgroups. These repulsions influence the size and shape of the micelles and are strongly dependent on pH and ionic strength. nih.gov

Hydrogen Bonding: The aspartate headgroup, with its amide linkage and carboxylate groups, can act as both a hydrogen bond donor and acceptor. An extensive hydrogen-bonding network exists at the aggregate-water interface, involving the surfactant headgroups, counterions, and surrounding water molecules. researchgate.net These interactions are crucial for the stability of the aggregates and mediate the interface between the hydrophobic core and the bulk aqueous phase.

Investigations into pH-Dependent Structural and Aggregational Transitions

The presence of two ionizable carboxylic acid groups in the aspartate headgroup makes the aggregation behavior of this compound highly sensitive to pH. The protonation state of these groups changes with pH, altering the charge, size, and hydration of the headgroup. This, in turn, modifies the effective packing of the surfactant molecules, potentially leading to morphological transitions of the aggregates. nih.gov

As the pH increases, the headgroup charge transitions from -1 to -2. This increased electrostatic repulsion can cause a change in the preferred curvature of the aggregate surface. mdpi.com For some surfactant systems, an increase in headgroup repulsion leads to a transition from larger, lower-curvature structures (like vesicles or worm-like micelles) to smaller, higher-curvature structures (like spherical micelles), or vice versa, depending on the specific geometry of the surfactant. rsc.orgresearchgate.net For instance, studies on similar systems have shown that pH changes can induce transitions from small globular micelles to long, worm-like assemblies, resulting in a dramatic increase in solution viscosity. rsc.orgresearchgate.netacs.org Such pH-responsive transitions are a key feature of many amino acid-based surfactants and are critical for their application in stimuli-responsive formulations. nsf.gov

Interfacial Phenomena and Surface Activity Studies

Adsorption Mechanisms at Liquid-Air and Liquid-Solid Interfaces

The tendency of Disodium (B8443419) n-lauroyl aspartate to adsorb at interfaces is a primary determinant of its functionality. This adsorption is driven by the reduction of free energy achieved when the hydrophobic tail is removed from the aqueous phase and the hydrophilic headgroup remains solvated.

The adsorption of Disodium n-lauroyl aspartate onto various surfaces has been quantitatively investigated using surface-sensitive techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Surface Plasmon Resonance (SPR). cosmileeurope.eu These methods provide real-time, label-free analysis of molecular adsorption.

A key finding from comparative studies is that the adsorbed amount measured by QCM-D is generally higher than that measured by SPR. cosmileeurope.eu This discrepancy arises from the fundamental principles of the two techniques. SPR, an optical technique, measures the mass of the adsorbed surfactant molecules themselves. anton-paar.comnjchm.com In contrast, QCM-D is an acoustic, gravimetric method that measures the total oscillating mass, which includes not only the surfactant molecules but also any hydrodynamically coupled solvent (water) associated with the adsorbed layer. anton-paar.comnjchm.commdpi.com The difference between the QCM-D and SPR signals thus provides insight into the hydration of the adsorbed surfactant film. cosmileeurope.eu

For dicarboxylic amino acid-based surfactants like this compound, the high critical micelle concentration (CMC) values mean that the concentration of individual surfactant molecules (unimers) remains high even at the adsorption plateau. This can create a "bulk effect" that must be carefully corrected to determine the true adsorbed amount. cosmileeurope.eu

The nature of the solid substrate significantly impacts the adsorption behavior of this compound. Studies have explored its adsorption on a range of surfaces, including silica (B1680970), gold, hydrophobized gold, and hydroxyapatite (B223615). cosmileeurope.eu

The most distinct behavior is observed on hydroxyapatite, a calcium phosphate (B84403) mineral. This compound exhibits markedly strong adsorption on this surface compared to its glutamate (B1630785) counterpart. cosmileeurope.eu This enhanced affinity is attributed to the specific stereochemistry of the aspartate headgroup. The two carboxyl groups are positioned in such a way that they can effectively chelate calcium ions within the hydroxyapatite crystal lattice, acting as a strong binding anchor. cosmileeurope.euresearchgate.net This chelating ability is a key factor driving its strong adsorption to calcium-containing surfaces. nih.gov

On surfaces like silica and gold, the adsorption is governed by other interactions, such as electrostatic forces and hydrophobic interactions, leading to different adsorption profiles. cosmileeurope.eu The ability to adsorb onto both hydrophilic (silica, gold) and hydrophobic (hydrophobized gold) surfaces underscores its versatile surfactant properties. cosmileeurope.eu

Surface Tension Reduction Capabilities and Interfacial Rheological Properties

A defining characteristic of any surfactant is its ability to lower the surface or interfacial tension of a liquid. njchm.com this compound effectively reduces the surface tension of water by adsorbing at the air-water interface, orienting its hydrophobic lauroyl tail towards the air and its hydrophilic dicarboxylate headgroup towards the water.

Research indicates that the disodium salt of N-lauroyl aspartate has a critical micelle concentration (CMC) of approximately 73 mmol/L. researchgate.net This value is considerably higher than that of surfactants with a single carboxylate group, such as sodium N-lauroyl glycinate (B8599266) (14 mmol/L), due to the increased hydrophilicity and electrostatic repulsion from the second carboxylate group. researchgate.net Despite the higher CMC, it is capable of reducing surface tension to very low values, reportedly below 30 mN/m. researchgate.net

Interfacial rheology characterizes the mechanical properties of the adsorbed surfactant layer, specifically its response to deformation or stress. anton-paar.combiolinscientific.com These properties, including interfacial elasticity and viscosity, are critical for the stability of emulsions and foams. A higher interfacial elasticity, for example, can contribute to more robust foam lamellae that resist rupture. While specific interfacial rheological data for this compound is not extensively detailed in the reviewed literature, the strong interactions and packing at interfaces, particularly in the presence of ions like calcium, suggest the formation of a structured interfacial layer with significant viscoelastic properties. researchgate.net

Foaming Characteristics and Foam Stability Mechanisms

The ability to generate foam and maintain its stability over time is a crucial performance metric for surfactants in many applications.

The foaming properties of N-acyl amino acid surfactants are highly dependent on their molecular structure, including the length of the hydrophobic acyl chain and the nature of the amino acid headgroup (α-substitution).

Effect of Acyl Chain Length : Studies on N-acyl aspartate derivatives show a clear trend related to the hydrophobic chain length. Comparing C10, C12 (lauroyl), and C16 derivatives, the foaming properties are significantly affected. nih.gov For instance, the C12 aspartate derivative (this compound) is reported to form ample and stable foam over a wide pH range. nih.gov General studies on other N-acyl amino acid surfactants have shown that as the alkyl chain length increases, the foamability (the volume of foam produced) tends to decrease, while the foam stability often increases. researchgate.net

Effect of α-Substitution : The structure of the amino acid headgroup also plays a critical role. When comparing this compound (SLA) with its close analog, Disodium n-lauroyl glutamate (SLG), which has an additional methylene (B1212753) group in its side chain, significant differences are observed. Studies have found that the aspartate derivative (SLA) exhibits superior foam and emulsifying properties compared to the glutamate derivative (SLG). incibeauty.com

| Structural Variation | Observation | Reference Compound | Source |

|---|---|---|---|

| Increasing Acyl Chain Length | Foamability tends to decrease, while foam stability often increases. | N-Acyl Glycinates & Phenylalaninates | researchgate.net |

| α-Substitution (Aspartate vs. Glutamate) | N-lauroyl aspartate (SLA) shows better foam properties than N-lauroyl glutamate (SLG). | Disodium n-lauroyl glutamate | incibeauty.com |

Specifically for N-lauroyl aspartate and glutamate, foam stability is reported to be better at a slightly acidic to neutral pH of 6 and 7. incibeauty.com In contrast, the foaming ability (volume) is enhanced at a more alkaline pH of 8, 9, and 10. incibeauty.com Furthermore, studies on the C12 aspartate derivative show the formation of ample, stable foam in the pH range of 2 to 7. nih.gov This complex pH-dependent behavior allows for the fine-tuning of its performance by adjusting the formulation's pH.

| Property | Optimal pH Range | Source |

|---|---|---|

| Foam Stability | 6 - 7 | incibeauty.com |

| Foaming Ability (Volume) | 8 - 10 | incibeauty.com |

| Stable Foam Formation (C12 Aspartate) | 2 - 7 | nih.gov |

Emulsification Properties and Mechanisms of Emulsion Stability

This compound, as an amino acid-based surfactant, exhibits effective emulsifying properties, making it a valuable ingredient in the formulation of cosmetic and personal care products. wanabio.com Its ability to facilitate the formation of stable emulsions and to influence their characteristics is rooted in its molecular structure, which combines a hydrophobic lauroyl tail with a hydrophilic aspartic acid headgroup.

The emulsifying capacity of a surfactant is determined by its ability to adsorb at the oil-water interface, reduce interfacial tension, and form a stable interfacial film that prevents the coalescence of dispersed droplets. quora.com Amino acid-based surfactants, in general, are known for their good emulsification properties. wanabio.com The presence of the carboxyl groups from the aspartic acid moiety and the amide linkage contributes to its surface activity. wanabio.com

Detailed research findings on the specific emulsification performance of this compound are not extensively available in publicly accessible scientific literature. However, based on the general properties of N-acyl amino acid surfactants, its emulsification performance can be characterized by its efficiency in reducing interfacial tension and its effectiveness in stabilizing various oil phases in water. The stability of emulsions formed with this compound is influenced by factors such as its concentration, the oil-to-water ratio, pH, and the presence of electrolytes.

The mechanisms by which this compound stabilizes emulsions are multifaceted and typical of anionic surfactants. The primary mechanisms include:

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, this compound lowers the energy required to create new droplets, thereby facilitating the emulsification process. quora.com

Formation of a Protective Interfacial Film: The surfactant molecules orient themselves at the interface, with the hydrophobic lauroyl tails penetrating the oil phase and the hydrophilic aspartate headgroups remaining in the aqueous phase. This creates a physical barrier that hinders droplet coalescence.

Electrostatic Repulsion: As an anionic surfactant, the aspartic acid headgroup carries a negative charge in aqueous solutions at neutral and alkaline pH. This charge creates a repulsive electrostatic force between the oil droplets, further contributing to the stability of the emulsion by preventing them from aggregating. nih.gov

Steric Hindrance: While electrostatic repulsion is a key factor, the physical bulk of the adsorbed surfactant molecules can also provide a steric barrier to coalescence, although this is a more dominant mechanism for nonionic surfactants.

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides an illustrative representation of typical properties for amino acid-based surfactants of a similar nature. This data should be considered as a general guide to the expected performance.

| Property | Typical Value/Observation for Amino Acid-Based Surfactants |

|---|---|

| Emulsion Type | Primarily Oil-in-Water (O/W) |

| Interfacial Tension Reduction | Significant, capable of reducing to low mN/m values |

| Required Concentration for Stable Emulsion | Typically in the range of 0.5% to 5% by weight |

| Droplet Size | Can produce fine to medium droplet sizes, depending on homogenization energy |

| pH Stability | Generally stable in neutral to slightly alkaline pH ranges |

| Electrolyte Tolerance | Moderate; stability can be affected by high concentrations of salts |

Biophysical and Biochemical Interaction Research

Molecular Interactions with Biological Macromolecules and Cellular Components (in vitro mechanistic studies)

In vitro research into the molecular interactions of Disodium (B8443419) N-lauroyl aspartate provides foundational knowledge regarding its behavior in biological systems. As an N-acyl amino acid, its interactions are governed by both its lipophilic lauroyl tail and its hydrophilic aspartic acid head group. These studies are crucial for understanding its potential biological activities and metabolic fate.

Currently, there is a lack of specific ligand-binding studies for Disodium N-lauroyl aspartate with protein systems, including chaperones. However, the broader class of N-acyl amino acids is known to interact with various proteins. These interactions are influenced by factors such as the length of the acyl chain and the nature of the amino acid residue. acs.org The amphiphilic nature of these molecules allows for both hydrophobic and electrostatic interactions with protein surfaces. nih.gov

For instance, interactions between amino acids and surfactants can provide insights into protein unfolding and denaturation. nih.gov The hydrophobic lauroyl chain of this compound could potentially interact with hydrophobic pockets on a protein's surface, while the charged aspartate residue could engage in electrostatic interactions. The critical micelle concentration (CMC) is a key factor, as a lower CMC indicates a higher propensity for micelle formation and can enhance hydrophobic interactions with proteins. nih.gov While specific studies on this compound are not available, the general principles of amino acid-surfactant interactions suggest a potential for binding to various proteins, which could influence their conformation and function. There is no available research on the interaction of this compound with chaperone proteins.

The interaction of this compound with enzymes is an area of interest, particularly concerning its potential to modulate their activity. While direct studies on this specific compound are limited, research on related N-acyl amino acids provides a basis for understanding potential interactions.

One area of investigation is the substrate specificity of enzymes that metabolize N-acyl amino acids. For example, a study on N-acyl-D-aspartate amidohydrolase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 demonstrated a high degree of specificity. nih.gov This enzyme was capable of hydrolyzing various N-acyl derivatives of D-aspartate, but not N-acetyl-L-aspartate, indicating a stereospecificity and a dependence on the nature of the acyl group. nih.gov

Another study on a novel aminoacylase (B1246476) from Paraburkholderia monticola showed hydrolytic activity towards several N-acyl-amino acids, with a preference for those with long-chain acyl groups. nih.gov The enzyme exhibited the highest conversion rate with N-lauroyl-L-alanine. nih.gov This suggests that enzymes exist that can recognize and process the N-lauroyl group of compounds like this compound. The kinetic parameters of such enzymatic reactions, including the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), are crucial for understanding the efficiency and specificity of these interactions. wikipedia.org

The following table summarizes the substrate specificity of an N-acyl-D-aspartate amidohydrolase, which provides an example of how enzymes can differentiate between various N-acyl amino acid derivatives.

| Substrate | K_m (mM) |

| N-Formyl-D-aspartate | 12.5 |

| N-Acetyl-D-aspartate | 2.52 |

| N-Propionyl-D-aspartate | 0.194 |

| N-Butyryl-D-aspartate | 0.033 |

| N-Glycyl-D-aspartate | 1.11 |

| N-Carbobenzoyl-D-aspartate | Not a substrate |

| N-Acetyl-L-aspartate | Not a substrate |

| N-Acetyl-D-glutamate | Not a substrate |

Investigation of Amidase-Mediated Hydrolysis Pathways and Metabolite Formation in Simulated Biological Environments

The primary metabolic pathway for N-acyl amino acids like this compound in biological environments is expected to be enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as amidases, or more specifically, aminoacylases. wikipedia.org These enzymes cleave the amide bond linking the fatty acid (lauric acid) to the amino acid (aspartic acid). wikipedia.org

This hydrolytic process results in the formation of two primary metabolites:

Lauric Acid: A 12-carbon saturated fatty acid.

Aspartic Acid: A non-essential amino acid.

The hydrolysis of N-acyl amino acids has been demonstrated in various biological systems. For instance, enzymes capable of hydrolyzing these compounds have been found in the human skin microbiome. nih.gov The breakdown of these surfactants into their constituent fatty acid and amino acid is a key aspect of their biocompatibility.

The general reaction for the amidase-mediated hydrolysis of this compound can be represented as follows:

This compound + H₂O --(Amidase)--> Lauric Acid + Aspartic Acid + 2Na⁺

Studies on various amidases have shown a range of substrate specificities. Some amidases exhibit broad specificity, while others are more selective for the acyl chain length or the amino acid residue. The efficiency of this hydrolysis in a simulated biological environment would depend on the presence and activity of suitable amidase enzymes.

The following table summarizes the key components of the amidase-mediated hydrolysis of this compound.

| Component | Description |

| Substrate | This compound |

| Enzyme Class | Amidase (Amidohydrolase) / Aminoacylase |

| Bond Cleaved | Amide bond between the lauroyl and aspartate moieties |

| Primary Metabolites | Lauric Acid, Aspartic Acid |

Theoretical Studies on Amino Acid Residue Reactivity within Peptides and Proteins (e.g., Succinimide (B58015) Formation from Aspartic Acid Residues)

Theoretical studies on the reactivity of aspartic acid residues are relevant to understanding the potential for non-enzymatic degradation of this compound. One of the most studied reactions is the intramolecular cyclization of aspartic acid to form a succinimide intermediate. nih.govmdpi.com This reaction is a concern in protein stability and can lead to isomerization and degradation. researchgate.net

The mechanism of succinimide formation from an aspartic acid residue involves a nucleophilic attack by the nitrogen atom of the adjacent peptide bond on the side-chain carboxyl carbon of the aspartic acid. nih.gov In the case of this compound, a similar intramolecular reaction could potentially occur, although the "adjacent peptide bond" is replaced by the amide bond of the N-lauroyl group.

Theoretical calculations, often using density functional theory (DFT), have elucidated the steps involved in this process: researchgate.net

Iminolization: Tautomerization of the amide bond to form an iminol. This step is thought to increase the nucleophilicity of the nitrogen atom. nih.gov

Cyclization: The iminol nitrogen attacks the side-chain carboxyl carbon, leading to the formation of a tetrahedral intermediate (a gem-diol). mdpi.com

Dehydration: The tetrahedral intermediate loses a water molecule to form the five-membered succinimide ring. nih.gov

These reactions can be catalyzed by water molecules or other species that can act as proton-transfer mediators. nih.govmdpi.com The rate of succinimide formation is influenced by factors such as pH and the local chemical environment. rsc.org While these studies have been conducted on aspartic acid residues within peptides, the fundamental chemical principles are applicable to the aspartic acid moiety in this compound.

The following table outlines the key stages in the theoretical pathway of succinimide formation from an aspartic acid residue.

| Stage | Description | Key Intermediate |

| 1. Iminolization | Tautomerization of the amide bond to its iminol form. | Iminol tautomer |

| 2. Cyclization | Intramolecular nucleophilic attack of the iminol nitrogen on the side-chain carboxyl carbon. | Tetrahedral intermediate (gem-diol) |

| 3. Dehydration | Elimination of a water molecule from the tetrahedral intermediate. | Succinimide ring |

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Disodium (B8443419) N-Lauroyl Aspartate Systems in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Disodium N-Lauroyl Aspartate, MD simulations can elucidate its behavior in aqueous solutions and at interfaces, such as oil-water or air-water interfaces.

In solution, MD simulations can model the spontaneous self-assembly of this compound molecules into micelles once the critical micelle concentration (CMC) is exceeded. rsc.org These simulations can reveal the structure and dynamics of the resulting micelles, including their size, shape, and the arrangement of the surfactant molecules. The hydrophobic lauroyl tails typically form the core of the micelle to minimize contact with water, while the hydrophilic aspartate headgroups are exposed to the aqueous environment. Simulations have shown that for N-acyl amino acid-based surfactants, intermolecular hydrogen bonding between the amide linkages and the carboxylate groups plays a significant role in the packing and stability of these aggregates. tandfonline.com

At interfaces, MD simulations provide a detailed picture of how this compound molecules orient themselves to reduce the interfacial tension. osti.gov The simulations typically show the lauroyl tail penetrating the non-aqueous phase (e.g., oil) while the charged aspartate headgroup remains in the aqueous phase. Key findings from simulations on similar N-acyl amino acid surfactants indicate that the packing density at the interface is heavily influenced by hydrogen bonding capabilities between the surfactant headgroups. tandfonline.com The presence of counterions, like sodium, and the pH of the solution can also be modeled to see their effect on the interfacial film's structure and stability. For instance, the protonation of the carboxylate groups can lead to stronger inter-surfactant interactions and a more tightly packed monolayer. tandfonline.com

Table 1: Representative Parameters from Molecular Dynamics Simulations of Amino Acid-Based Surfactants

| Parameter | Value Range | Significance |

|---|---|---|

| Radius of Gyration (Rg) of Micelle | 1.5 - 2.5 nm | Indicates the size and compactness of the micelle. |

| Solvent Accessible Surface Area (SASA) | 150 - 250 Ų/molecule | Measures the exposure of the surfactant molecule to the solvent. |

| Interfacial Thickness | 1.0 - 2.0 nm | Describes the width of the transition region between the two phases. mdpi.com |

| Order Parameter of Alkyl Chain | 0.2 - 0.8 | Quantifies the alignment and ordering of the hydrophobic tails. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de For this compound, DFT calculations can provide fundamental insights into its molecular properties, such as geometric parameters (bond lengths and angles), charge distribution, and reactivity.

DFT calculations can be used to optimize the molecular geometry of the N-lauroyl aspartate anion, predicting the most stable conformation. These calculations reveal detailed information about the bond lengths and angles within the molecule. uctm.edu Analysis of the electronic properties often involves mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For an anionic surfactant like N-lauroyl aspartate, the MEP would show a high negative potential around the carboxylate groups of the aspartate head, indicating these are the primary sites for interaction with cations and polar water molecules.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of the molecule. mdpi.com A larger energy gap suggests higher stability and lower reactivity. These calculations can also help in understanding the nature of the amide bond and the electronic effects of the lauroyl chain on the aspartate headgroup. researchgate.netresearchgate.net

Table 2: Calculated Molecular Properties of N-Acyl Amino Acids from DFT Studies

| Property | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest energy available orbital for an electron; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Indicates chemical stability and reactivity. mdpi.com |

| Dipole Moment | 5 - 15 Debye | Measures the overall polarity of the molecule. |

In Silico Predictions of Interfacial Behavior, Self-Assembly, and Binding Affinity

In silico methods, which encompass a range of computational techniques including MD and DFT, are employed to predict the macroscopic behavior of this compound based on its molecular structure.

The interfacial behavior, such as the reduction of surface tension, can be predicted by calculating the potential of mean force (PMF) for a surfactant molecule to move from the bulk solution to the interface. nih.gov These calculations quantify the energy gain associated with the adsorption of the surfactant at the interface, which is the driving force for its surface activity. The orientation and packing of the molecules at the interface, as predicted by simulations, can be correlated with the efficiency of surface tension reduction. tandfonline.com

The self-assembly process leading to the formation of micelles and other aggregates can also be predicted computationally. nih.gov By simulating a system with randomly dispersed surfactant molecules, researchers can observe their spontaneous aggregation and characterize the resulting structures. The critical micelle concentration (CMC) can be estimated by running simulations at various concentrations and identifying the point at which aggregation begins. These predictions are valuable for understanding how changes in molecular structure, such as alkyl chain length or headgroup type, affect the self-assembly behavior. ub.edu

In silico methods are also increasingly used to predict the binding affinity of surfactants to other molecules, such as proteins or polymers. nih.govnih.gov This is particularly relevant in cosmetic and pharmaceutical formulations where the interaction of the surfactant with other components is crucial. Techniques like molecular docking and free energy calculations can predict how strongly this compound will bind to a specific site on a target molecule. rsc.org These predictions can guide the design of formulations with desired properties, such as the stabilization of proteins or the delivery of active ingredients.

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Kinetics in Aqueous and Soil Environments

Disodium (B8443419) n-lauroyl aspartate is recognized for its high potential for biodegradation in both water and soil environments. As an N-acyl amino acid, its structure, featuring an amide bond, is susceptible to cleavage by common microbial enzymes. The primary biodegradation pathway involves the hydrolysis of the amide linkage, breaking the molecule down into lauric acid and aspartic acid. Both of these resulting components are naturally occurring substances that can be readily metabolized by a wide range of microorganisms through well-established metabolic pathways.

Lauric acid, a fatty acid, undergoes β-oxidation, a common metabolic process that breaks down fatty acids to produce acetyl-CoA. Aspartic acid, an amino acid, can be deaminated and enter the citric acid cycle, a central metabolic pathway for cellular respiration. This straightforward degradation into common metabolites contributes to its low potential for persistence and bioaccumulation in the environment.

Studies based on OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing have demonstrated the ready biodegradability of N-acyl amino acid surfactants. For instance, in studies following OECD Guideline 301, which assesses ready biodegradability, similar amino acid-based surfactants have shown rapid and extensive degradation, often exceeding the stringent pass levels for this classification. While specific kinetic data for Disodium n-lauroyl aspartate in varied environmental compartments remains a subject of ongoing research, the inherent nature of its chemical structure strongly suggests favorable degradation rates in both aqueous and soil matrices.

Comparative Ecotoxicity Assessments with Other Surfactant Classes on Aquatic Organisms

Ecotoxicity assessments are critical in evaluating the environmental safety of chemical compounds. In comparative studies, this compound has demonstrated a significantly lower toxicity profile towards aquatic organisms when compared to many conventional surfactant classes, such as certain anionic and non-ionic surfactants.

The ecotoxicity of a substance is often quantified by its LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values, with higher values indicating lower toxicity. Data for amino acid-based surfactants consistently show higher LC50 and EC50 values across various trophic levels, including fish, daphnia (aquatic invertebrates), and algae.

| Surfactant Class | Test Organism | Endpoint (LC50/EC50) | Toxicity Value (mg/L) |

| This compound (representative data for acyl aspartates) | Fish (e.g., Zebrafish) | 96h LC50 | > 100 |

| Daphnia magna | 48h EC50 | > 100 | |

| Algae (e.g., Desmodesmus subspicatus) | 72h EC50 | > 10 - 100 | |

| Anionic Surfactant (e.g., Sodium Lauryl Sulfate) | Fish (e.g., Rainbow Trout) | 96h LC50 | 1 - 10 |

| Daphnia magna | 48h EC50 | 1 - 10 | |

| Algae (e.g., Scenedesmus quadricauda) | 96h EC50 | 10 - 100 | |

| Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Fish (e.g., Fathead Minnow) | 96h LC50 | 1 - 10 |

| Daphnia magna | 48h EC50 | 1 - 10 | |

| Algae (e.g., Selenastrum capricornutum) | 96h EC50 | 1 - 10 | |

| Amphoteric Surfactant (e.g., Cocamidopropyl Betaine) | Fish (e.g., Zebrafish) | 96h LC50 | 1 - 10 |

| Daphnia magna | 48h EC50 | 1 - 10 | |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 | 1 - 10 |

Note: The data presented for this compound is representative of the acyl aspartate class of surfactants and is intended for comparative purposes. Actual values can vary based on specific test conditions and species.

The lower ecotoxicity of this compound can be attributed to its structure, which is more readily metabolized and less disruptive to biological membranes compared to surfactants with more complex or persistent chemical moieties.

Lifecycle Assessment Considerations for Sustainable Production and Environmental Impact Mitigation

Sustainable Production:

The synthesis of this compound can be aligned with the principles of green chemistry. The primary raw materials are lauric acid, which can be derived from renewable vegetable sources such as coconut or palm kernel oil, and aspartic acid, an amino acid that can be produced through fermentation processes. The use of renewable feedstocks significantly reduces the reliance on petrochemicals, thereby lowering the carbon footprint associated with its production.

Modern manufacturing processes for amino acid surfactants are also being optimized to minimize environmental impact. These efforts include the use of enzymatic catalysis, which operates under milder reaction conditions (lower temperature and pressure) and with higher specificity, leading to reduced energy consumption and waste generation compared to traditional chemical synthesis methods. Furthermore, the development of solvent-free or aqueous-based reaction systems further enhances the sustainability of the production process.

Environmental Impact Mitigation:

The favorable environmental profile of this compound contributes to several impact mitigation strategies. Its ready biodegradability minimizes the risk of persistence in the environment, reducing its potential for long-term ecological effects. This is a significant advantage over some older classes of surfactants that were found to be persistent and bioaccumulative.

The lower aquatic toxicity of this compound means that its release into aquatic environments, following its use in consumer and industrial products, poses a reduced risk to aquatic ecosystems. This is particularly important for widespread applications such as personal care products and household cleaners, which are major sources of surfactants entering wastewater treatment systems.

Emerging Research Applications and Future Directions

Application in Enhanced Oil Recovery (EOR) Formulations and Mechanisms of Action

Amino acid-based surfactants like disodium (B8443419) n-lauroyl aspartate are being investigated as environmentally friendlier alternatives to conventional petroleum-derived surfactants for chemical Enhanced Oil Recovery (cEOR). researchgate.netmdpi.com The primary mechanisms by which these surfactants improve oil extraction are through the significant reduction of interfacial tension (IFT) between oil and water and the alteration of reservoir rock wettability. acs.orgtaylorfrancis.com

Successful surfactant flooding requires lowering the IFT to less than 10⁻² mN/m, which reduces the capillary forces that trap residual oil within the reservoir's porous rock structure. nih.gove3s-conferences.org Anionic surfactants are particularly preferred for EOR in sandstone reservoirs because of their low adsorption on the rock surface, especially at neutral to high pH. hubspotusercontent-eu1.net By reducing the IFT, surfactants facilitate the mobilization and displacement of trapped oil droplets. sasol.comjgmaas.com

Table 1: Key Mechanisms of Amino Acid Surfactants in EOR

| Mechanism | Description | Impact on Oil Recovery |

| Interfacial Tension (IFT) Reduction | The surfactant molecules adsorb at the oil-water interface, significantly lowering the tension between the two immiscible fluids. acs.orgjgmaas.com | Reduces capillary forces that immobilize oil, allowing it to be mobilized and displaced by the injection fluid. sasol.com |

| Wettability Alteration | The surfactant adsorbs onto the reservoir rock surface, changing its preference from oil-wet to water-wet. researchgate.netmdpi.com | Enhances the ability of water to displace oil from the rock pores, improving the sweep efficiency. mdpi.com |

| Microemulsion Formation | At optimal conditions, the surfactant can form a microemulsion phase (Winsor Type III) that solubilizes oil and water, creating an ultra-low IFT environment. nih.govmdpi.com | Leads to very high displacement efficiency and mobilization of a significant portion of the remaining oil. |

Role in Advanced Material Science: Functional Film Formation and Hydrogel Development

The self-assembling properties of amino acid surfactants are being harnessed in advanced material science for the creation of functional films and hydrogels. These materials have potential applications in cosmetics, drug delivery, and other fields. researchgate.netjst.go.jp

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, can be formed using organogelators derived from amino acids, such as N-lauroyl-L-glutamic acid dibutylamide, through a surfactant-mediated gelation method. jst.go.jp In this process, the water-insoluble organogelator is solubilized in aqueous micellar solutions of an anionic surfactant (like a glutamate-based surfactant) and a cationic surfactant. jst.go.jp The resulting hydrogel's properties, such as its sol-gel transition temperature and viscoelasticity, can be tuned by altering the shape of the surfactant micelles (e.g., from spherical to wormlike). jst.go.jp These hydrogels exhibit reversible sol-gel transitions and can respond to various stimuli, making them attractive for smart material applications. jst.go.jp

The incorporation of surfactants can modify the drug-loading capability, rheological properties, and the mechanisms of drug release from hydrogels. researchgate.net Surfactants can interact with polymers through ionic, hydrophobic, and hydrogen-bonding mechanisms, influencing the gel's microstructure. researchgate.net For instance, the addition of nonionic surfactants can alter the hydrogel's shrinkage ratio, mechanical strength, and swelling, which in turn affects the transport and release of encapsulated molecules like proteins. nih.gov This tunability is crucial for designing sophisticated drug delivery systems. mdpi.com

Biotechnological Applications and Integration into Bio-Derived Systems

The biocompatible and biodegradable nature of disodium n-lauroyl aspartate makes it an excellent candidate for various biotechnological applications. academie-sciences.fraidic.it These surfactants can be produced through both chemical and biotechnological methods, often utilizing renewable raw materials like amino acids and vegetable oils. academie-sciences.frresearchgate.net

A significant area of research is the enzymatic synthesis of N-acyl-amino acids. nih.gov This "green chemistry" approach offers an environmentally friendly alternative to traditional chemical synthesis, which often relies on harsh chemicals. nih.govnih.gov Enzymes like aminoacylases can catalyze the formation of the amide bond between a fatty acid (like lauric acid) and an amino acid (like aspartic acid). nih.gov Researchers are exploring various lipases and reaction conditions to optimize the yield and efficiency of these biocatalytic processes. researchgate.netmdpi.commdpi.com

In bio-derived systems, these surfactants are being investigated for applications such as drug delivery. researchgate.net Their ability to self-assemble into structures like micelles allows for the encapsulation of therapeutic agents. The amino acid headgroup provides a versatile platform for tailoring the surfactant's properties for specific biological interactions. science.gov For example, amino acid-based surfactants are being designed to mimic natural antimicrobial peptides, showing potential as novel antimicrobial agents. academie-sciences.fr

Future Research Avenues in Green Surfactant Chemistry and Biosurfactant Mimicry

The drive towards sustainability is pushing research into green surfactant chemistry, where this compound serves as a key example. nih.govnih.gov Future research will likely focus on enhancing the sustainability of their entire life cycle, from sourcing renewable feedstocks to ensuring complete biodegradability. frontiersin.org One promising avenue is the use of waste biomass and agricultural raw materials for production. ecoviaint.com

Biosurfactant mimicry is another critical area of future research. academie-sciences.fr Scientists are designing synthetic amino acid-based surfactants that imitate the structure and function of natural biosurfactants, such as glycolipids or lipopeptides. academie-sciences.frnih.gov These nature-mimicking molecules aim to combine the high efficiency and specific functionality of natural surfactants with the scalability and quality control of synthetic production. frontiersin.orgnih.gov The goal is to create next-generation surfactants with superior performance, low toxicity, and excellent environmental compatibility. nih.gov

Key research avenues include:

Developing more efficient and selective enzymatic and whole-cell biocatalysis routes for synthesis. nih.gov

Exploring a wider range of amino acids and fatty acids from renewable sources to create surfactants with novel properties. researchgate.netscience.gov

Investigating the self-assembly behavior of these surfactants to create advanced materials with tailored functionalities.

Understanding the structure-property relationships to design molecules optimized for specific applications, from personal care products to enhanced oil recovery. mdpi.com

Integration with Advanced Analytical and Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Advanced analytical and spectroscopic techniques are crucial for a comprehensive characterization of its structure and function.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the chemical structure and purity of the synthesized surfactant. researchgate.netaidic.it These methods provide detailed information about the molecular bonds and the arrangement of atoms within the molecule.

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. nih.gov The surface and interfacial properties are investigated using techniques like tensiometry to measure surface tension and determine the critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to form micelles. researchgate.netnih.gov Understanding the CMC is vital for applications in detergency, emulsification, and EOR. jgmaas.com The interaction of the surfactant with other molecules and its self-assembly into larger structures are studied using a combination of spectroscopic and imaging techniques, providing insights into its performance in complex systems.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. aidic.it | Detailed information on the connectivity and chemical environment of atoms (¹H, ¹³C). researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. aidic.it | Confirms the presence of key chemical bonds (e.g., amide, carboxyl) in the surfactant molecule. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. nih.gov | Provides the exact mass of the molecule, confirming its chemical formula. |

| Tensiometry | Measurement of surface and interfacial tension. nih.gov | Determines surface activity, critical micelle concentration (CMC), and effectiveness in reducing IFT for EOR. researchgate.net |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity of Disodium n-lauroyl aspartate in laboratory settings?

- Methodological Answer : Infrared (IR) spectroscopy is critical for structural verification. Key absorption bands at ~3330 cm⁻¹ (N–H stretching), 2920–2850 cm⁻¹ (C–H stretching in the lauroyl chain), and 1600–1415 cm⁻¹ (carboxylate asymmetric/symmetric stretching) confirm the presence of the aspartate backbone and lauroyl group . Quantification of nitrogen content (0.7–1.4% via Kjeldahl or elemental analysis) further validates purity .

Q. How does the critical micelle concentration (CMC) of this compound compare to other amino acid-derived surfactants, and what experimental parameters influence its determination?

- Methodological Answer : The CMC of this compound (73 mmol/L) is significantly higher than sodium N-lauroyl glycinate (14 mmol/L) due to its dicarboxylate headgroup, which increases hydrophilicity . Conductivity measurements or fluorescence spectroscopy with pyrene probes are standard methods. Counterion choice (Li⁺, Na⁺, K⁺) alters CMC via ion-carboxylate interactions, following the Hofmeister series .

Q. What mechanisms underlie the calcium ion tolerance of this compound in aqueous formulations?

- Methodological Answer : Unlike lauroyl glutamate, which forms intermolecular calcium complexes, lauroyl aspartate chelates calcium intramolecularly via its α- and β-carboxylate groups. This reduces precipitation and maintains surfactant stability. Calcium binding capacity can be quantified using ion-selective electrodes or turbidimetry under varying Ca²⁺ concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported calcium chelation behaviors between this compound and structurally similar surfactants?

- Methodological Answer : Discrepancies arise from differences in headgroup stereochemistry and chelation modes. To clarify, employ X-ray crystallography or nuclear magnetic resonance (NMR) to characterize calcium-surfactant complexes. Computational modeling (e.g., density functional theory) can further predict binding affinities and compare aspartate vs. glutamate conformers .

Q. What experimental designs are optimal for evaluating the environmental impact of this compound in aquatic systems?

- Methodological Answer : Use a tiered approach:

- Tier 1 : Biodegradability assays (OECD 301F) under aerobic conditions.

- Tier 2 : Ecotoxicity testing with Daphnia magna or algae, focusing on LC₅₀/EC₅₀ values.

- Tier 3 : Long-term bioaccumulation studies using radiolabeled surfactants. Monitor metabolite formation via LC-MS/MS to assess persistence .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts in lab-scale reactions?

- Methodological Answer : Implement a two-step process:

Acylation : React L-aspartic acid with lauroyl chloride in alkaline conditions (pH 8–9) to form N-lauroyl aspartic acid.

Neutralization : Treat with sodium hydroxide (2:1 molar ratio) to yield the disodium salt.

Purify via recrystallization (ethanol/water) and monitor intermediates using thin-layer chromatography (TLC) to suppress hydrolysis byproducts .

Q. What advanced techniques are suitable for analyzing micellar dynamics and aggregation behavior of this compound under physiological conditions?

- Methodological Answer : Small-angle neutron scattering (SANS) or dynamic light scattering (DLS) can characterize micelle size/shape transitions. For real-time monitoring, use stopped-flow spectroscopy with fluorescent probes (e.g., ANS) to track aggregation kinetics. Temperature and ionic strength should be controlled to mimic biological environments .

Contradiction Analysis & Data Validation

Q. How should researchers address conflicting reports on the skin irritation potential of this compound in cosmetic formulations?

- Methodological Answer : Discrepancies may stem from formulation matrices or impurity profiles. Conduct:

- In vitro assays : Reconstructed human epidermis (RhE) models (OECD 439) to measure cytotoxicity (LDH release) and IL-1α/IL-8 pro-inflammatory markers.

- Comparative studies : Benchmark against sodium lauryl sulfate (SLS) as a positive control.

- Purity checks : Quantify residual lauroyl chloride via GC-MS to rule out irritant contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.